molecular formula C18H20N4O4S B4796129 4-(4-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide

4-(4-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide

Cat. No. B4796129
M. Wt: 388.4 g/mol
InChI Key: RWYSMFJULDFADJ-UHFFFAOYSA-N
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Description

4-(4-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide, also known as PIPER, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

The exact mechanism of action of 4-(4-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 4-(4-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, 4-(4-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
4-(4-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in tumor cells. 4-(4-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has also been shown to exhibit antibacterial and antifungal activity. In addition, 4-(4-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has been shown to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide in lab experiments is its relatively low toxicity. 4-(4-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has been shown to be well-tolerated in animal models. In addition, 4-(4-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide is relatively easy to synthesize and purify. However, one of the limitations of using 4-(4-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide is its limited solubility in water. This can make it difficult to administer in some experiments.

Future Directions

There are several potential future directions for the study of 4-(4-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide. One area of research could be the development of 4-(4-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide derivatives with improved solubility and bioavailability. Another area of research could be the investigation of 4-(4-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide's potential use as an analgesic and antipsychotic agent. Furthermore, the potential anticancer properties of 4-(4-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide could be further explored in preclinical and clinical studies. Overall, 4-(4-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has shown promising results in various scientific research applications, and further studies are needed to fully understand its potential therapeutic applications.

Scientific Research Applications

4-(4-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory properties. In addition, 4-(4-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has been investigated for its potential use as an analgesic and antipsychotic agent.

properties

IUPAC Name

4-(4-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-26-17-12-14(22(24)25)4-7-16(17)19-18(27)21-10-8-20(9-11-21)13-2-5-15(23)6-3-13/h2-7,12,23H,8-11H2,1H3,(H,19,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYSMFJULDFADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N2CCN(CC2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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